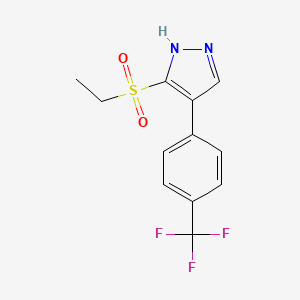

3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Description

Structure and Key Features

3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a pyrazole-based compound featuring two critical substituents:

- 4-(Trifluoromethyl)phenyl group (-C₆H₄CF₃) at position 4, contributing to lipophilicity and resistance to oxidative degradation .

Sulfonylation: Reacting a pyrazole precursor with ethylsulfonyl chloride in the presence of a base (e.g., NaH) in THF .

Purification: Column chromatography (e.g., 15% EtOAc/hexanes) or crystallization yields the final product .

Potential Applications The trifluoromethyl and sulfonyl groups suggest applications in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals (e.g., insecticidal activity akin to fipronil) .

Properties

Molecular Formula |

C12H11F3N2O2S |

|---|---|

Molecular Weight |

304.29 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C12H11F3N2O2S/c1-2-20(18,19)11-10(7-16-17-11)8-3-5-9(6-4-8)12(13,14)15/h3-7H,2H2,1H3,(H,16,17) |

InChI Key |

FOAOLBYDCPANGM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Ethylsulfonyl Group: This step may involve the reaction of the pyrazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Trifluoromethylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.

Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible development as a pharmaceutical agent due to its unique structural features.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Similarity scores (0–1) based on Tanimoto coefficients for structural resemblance.

†Estimated based on substituent differences.

Key Comparisons

Sulfonyl Group Variations Ethylsulfonyl vs. Synthetic Accessibility: Methylsulfonyl derivatives are often synthesized in higher yields (e.g., 53–95% for urea analogs ), whereas ethylsulfonyl groups may require longer reaction times due to steric hindrance .

Trifluoromethylphenyl Substituent

- The 4-(trifluoromethyl)phenyl group is a common motif in bioactive compounds (e.g., fipronil’s insecticidal activity ). Its electron-withdrawing nature stabilizes the pyrazole ring and resists metabolic oxidation.

Functional Group Diversity

- Carboxylate Esters (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) : These derivatives exhibit lower molecular weights (224.14 vs. 304.28) and higher polarity, making them more suitable for hydrophilic interactions in drug design .

- Triazole Hybrids (e.g., 21he in ) : Click chemistry-derived triazole-pyrazole hybrids show modular synthetic routes but lack the sulfonyl group’s metabolic stability .

Bioactivity and Applications Fipronil: Unlike the target compound, fipronil incorporates a sulfinyl group and cyano substituent, enabling potent GABA receptor inhibition. The trifluoromethylphenyl group in both compounds suggests shared resistance to enzymatic degradation . Urea Derivatives (e.g., 8d/8e in ): These compounds demonstrate moderate yields (50–53%) and lower molecular weights (412.1 g/mol), highlighting trade-offs between synthetic efficiency and functional complexity .

Research Findings and Implications

- Synthetic Challenges : Ethylsulfonyl derivatives require rigorous purification (e.g., column chromatography ), whereas methylsulfonyl analogs are more straightforward to isolate .

- Structure-Activity Relationships (SAR) :

- The ethylsulfonyl group may improve target binding affinity in kinase inhibitors due to its bulkier profile.

- Trifluoromethyl groups enhance thermal stability, as evidenced by single-crystal X-ray studies of related pyrazoles (e.g., planarity deviations < 0.022 Å ).

Biological Activity

3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a synthetic compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article reviews its synthesis, characterization, and biological effects, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of 3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole typically involves multi-step reactions that incorporate various reagents and conditions. The compound is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl sulfonyl chloride, 4-(trifluoromethyl)aniline | Reflux in toluene | 76% |

| 2 | Pyrazole precursor | Heat under reflux | 82% |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties.

Antimicrobial Effects

Research indicates that derivatives of pyrazoles, including 3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole, exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 0.78 to 3.125 μg/ml, indicating potent activity against these pathogens .

The mechanism of action involves the inhibition of macromolecular synthesis in bacterial cells. Studies have shown that the compound disrupts cellular functions, leading to bactericidal effects without significant toxicity to human cells . The presence of the trifluoromethyl group is crucial for enhancing the antibacterial potency, as hydrophobic interactions are believed to play a role in the compound's efficacy .

Case Studies

- Study on Bacterial Resistance : A study demonstrated that Staphylococcus aureus showed a low tendency to develop resistance when exposed to this compound over extended periods. This suggests its potential as a reliable antimicrobial agent in clinical settings .

- In Vivo Toxicity Assessment : In a mouse model, doses up to 50 mg/kg were administered without observable toxic effects on liver and kidney functions. This was assessed using blood plasma organ toxicity markers and TUNEL assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.